molecular formula C11H13BrN2O B1294179 (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone CAS No. 934000-33-6

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Número de catálogo B1294179
Número CAS: 934000-33-6
Peso molecular: 269.14 g/mol
Clave InChI: LXRFKLKDVHGHIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a brominated pyridine derivative, which is a class of compounds known for their relevance in medicinal chemistry due to their pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural analysis of closely related bromopyridine derivatives. These insights can be extrapolated to hypothesize about the properties and potential synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Synthesis Analysis

The synthesis of bromopyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as described in the first paper, involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate and proceeding through regioselective methoxylation and bromination steps to achieve the desired bromopyridine compound . This process highlights the importance of regioselectivity and the use of protecting groups in the synthesis of bromopyridine derivatives, which would likely be relevant in the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Molecular Structure Analysis

The second paper provides a detailed crystal structure analysis of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone . The crystal structure determination can give insights into the molecular geometry, intermolecular interactions, and potential reactivity of brominated aromatic compounds. Although the specific structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is not provided, the methods and findings from the crystal structure analysis of the related compound can be informative for understanding the molecular structure of other bromopyridine derivatives.

Chemical Reactions Analysis

The reactivity of bromopyridine derivatives is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers do not provide specific reactions for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, but the synthesis of related compounds suggests that such bromopyridine derivatives could undergo further functionalization through nucleophilic attack, potentially leading to a wide range of products depending on the reaction conditions and the nucleophiles used .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are determined by their molecular structure. The presence of a bromine atom can significantly affect the compound's density, melting point, and solubility. The crystal structure analysis from the second paper provides data such as cell dimensions and density, which are crucial for understanding the physical properties of these compounds . These properties are important for the practical handling of the compound and can influence its behavior in a chemical reaction or biological system.

Safety And Hazards

Safety information for “(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone” indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled or ingested . It is classified as a warning signal word, with hazard statements H315-H319 .

Propiedades

IUPAC Name

(5-bromopyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFKLKDVHGHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650074
Record name (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

CAS RN

934000-33-6
Record name (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-bromo-2-pyridinecarboxylic acid (501 mg, 2.480 mmol, available from Apollo) was mixed with HATU (2358 mg, 6.20 mmol), DIPEA (1.625 mL, 9.30 mmol) and piperidine (0.307 mL, 3.10 mmol), dissolved in N,N-dimethylformamide (DMF) (22.5 mL) and stirred under nitrogen for 18 hours. The reaction was partitioned between distilled water (30 mL) and DCM (100 mL). The aqueous layer was extracted with DCM (2×70 mL) and the organic fractions were combined, washed (brine (2×50 mL)), dried (sodium sulfate), filtered and evaporated to dryness to give a dark brown solid (2.43 g). The crude product was purified on a 40+M Biotage silica column, eluting with cyclohexane:EtOAc (1:0 to 3:2, 19 CV). Product-containing fractions were evaporated to dryness to give a dark yellow solid (573 mg). LCMS (Method C): Rt=0.83, MH+=271
Quantity
501 mg
Type
reactant
Reaction Step One
Name
Quantity
2358 mg
Type
reactant
Reaction Step One
Name
Quantity
1.625 mL
Type
reactant
Reaction Step One
Quantity
0.307 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.